(E)-FeCp-oxindole
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Overview
Description
(E)-FeCP-oxindole is a chemical compound known for its selective inhibition of human vascular endothelial cell growth factor receptor 2 (VEGFR2). This compound has shown significant potential in scientific research, particularly in the fields of cancer treatment and angiogenesis inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-FeCP-oxindole involves the reaction of ferrocene with oxindole under specific conditions. The process typically includes the use of a base to deprotonate the oxindole, followed by the addition of ferrocene to form the desired product. The reaction is carried out under controlled temperature and pressure to ensure the formation of the (E)-isomer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(E)-FeCP-oxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: Reduction reactions can convert the compound back to its original state from its oxidized form.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include different oxidation states of iron, substituted oxindole derivatives, and reduced forms of the compound .
Scientific Research Applications
(E)-FeCP-oxindole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving metal-organic frameworks.
Biology: Studied for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit VEGFR2, which plays a crucial role in tumor angiogenesis.
Industry: Used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
(E)-FeCP-oxindole exerts its effects by selectively inhibiting VEGFR2. This inhibition prevents the binding of vascular endothelial growth factor (VEGF) to its receptor, thereby blocking the downstream signaling pathways involved in angiogenesis. The compound’s molecular targets include the ATP-binding site of VEGFR2, which is crucial for its kinase activity .
Comparison with Similar Compounds
Similar Compounds
(Z)-FeCP-oxindole: Another isomer of FeCP-oxindole with similar inhibitory effects on VEGFR2 but different spatial configuration.
VEGFR-2-IN-36: A potent VEGFR-2 inhibitor with a different chemical structure but similar biological activity.
Licoricidin: A compound with anti-metastatic properties, targeting similar pathways but with a different mechanism of action
Uniqueness
Its ability to selectively target VEGFR2 without significantly affecting other receptors makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
cyclopentane;(3E)-3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.C5H10.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h3-4,7-10H,1-2,5-6H2,(H,15,16);1-5H2;/q;;+2/b12-9+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKCUURLEMXRGX-ANOGCNOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC1.C1CCC(C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC1.C1CCC(C1)/C=C/2\C3=CC=CC=C3NC2=O.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FeNO+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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